molecular formula C17H16N2O5 B14236716 (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine

(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine

Cat. No.: B14236716
M. Wt: 328.32 g/mol
InChI Key: BBSJIKZVBZUISQ-ZDLGFXPLSA-N
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Description

(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a nitro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and furan rings, followed by the introduction of the nitro group and the formation of the imine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are still under development. the scalability of the synthetic routes and the optimization of reaction conditions are key factors that will determine the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and nitro-substituted furan compounds. Examples are:

  • 5-nitro-2-furancarboxaldehyde
  • 2-nitrobenzofuran

Uniqueness

The uniqueness of (2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

(NZ)-N-[4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C17H16N2O5/c1-10(18-20)3-6-16-17(15-7-4-11(2)23-15)13-9-12(19(21)22)5-8-14(13)24-16/h4-5,7-9,20H,3,6H2,1-2H3/b18-10-

InChI Key

BBSJIKZVBZUISQ-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)[N+](=O)[O-])CC/C(=N\O)/C

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)[N+](=O)[O-])CCC(=NO)C

Origin of Product

United States

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